1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
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Overview
Description
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound that features a bromopyrimidine moiety, a piperidine ring, and a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, can be synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperidine Ring: The bromopyrimidine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the 5-bromopyrimidin-2-yloxy-piperidine derivative.
Coupling with Naphthalene Derivative: The final step involves coupling the piperidine derivative with a naphthalene-based ethanone compound. This can be achieved through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can reduce the ketone group to an alcohol.
Substitution: The bromine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving pyrimidine derivatives.
Material Science: The compound’s unique electronic properties may be explored for use in organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyrimidine moiety could be involved in hydrogen bonding or π-π stacking interactions, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone: Lacks the bromine atom, potentially altering its reactivity and binding properties.
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone: Substitution of bromine with chlorine may affect its electronic properties and reactivity.
1-(3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone: The presence of a methyl group instead of bromine could influence its steric and electronic characteristics.
Uniqueness
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and potential interactions in biological systems. The combination of the bromopyrimidine moiety with the piperidine and naphthalene groups provides a distinctive structural framework that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c22-17-12-23-21(24-13-17)27-18-8-4-10-25(14-18)20(26)11-16-7-3-6-15-5-1-2-9-19(15)16/h1-3,5-7,9,12-13,18H,4,8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUHCRZSCFCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)OC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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